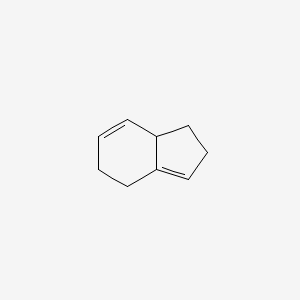
2,4,5,7a-Tetrahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7a-Tetrahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₂ It is a derivative of indene, characterized by the presence of a fused cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7a-Tetrahydro-1H-indene can be achieved through several methods. One common approach involves the catalytic hydrogenation of indene. This process typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures. Another method involves the Diels-Alder reaction between cyclopentadiene and butadiene, followed by hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The reaction is carried out in large reactors where indene is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,7a-Tetrahydro-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Leads to fully saturated hydrocarbons.
Substitution: Results in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5,7a-Tetrahydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,5,7a-Tetrahydro-1H-indene involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. In biological systems, its mechanism of action is less well understood but may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but fully saturated.
1H-Indene, 3a,4,7,7a-tetrahydro-: Another derivative with slight structural differences.
4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-: A related compound with a methano bridge.
Eigenschaften
CAS-Nummer |
93640-52-9 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
2,4,5,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1,4,7-8H,2-3,5-6H2 |
InChI-Schlüssel |
QEEMASFSWASNET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CCCC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




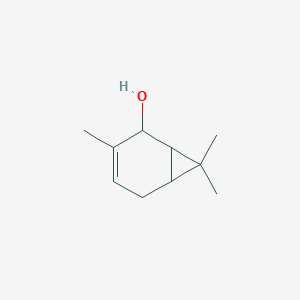
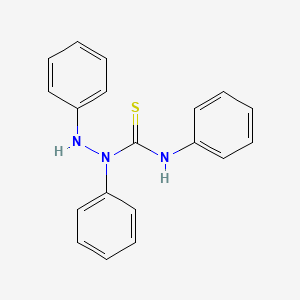
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
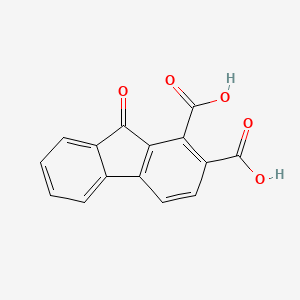
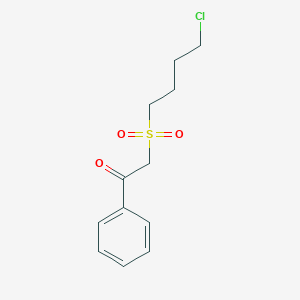
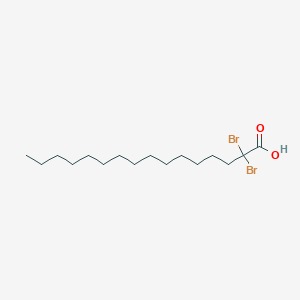
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
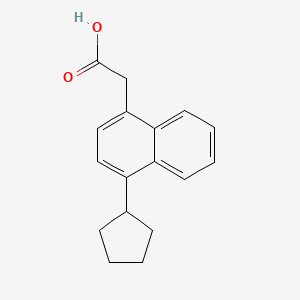
![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
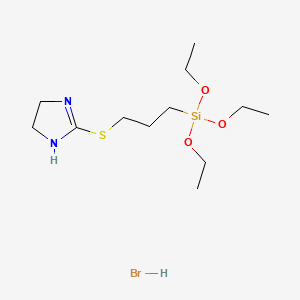
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
